ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Overview
Description
Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps:
Formation of the Sulfonamide: The initial step involves the reaction of 2,5-dimethoxyaniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide intermediate.
Esterification: The sulfonamide intermediate is then reacted with ethyl 3-bromo-3-(4-methylphenyl)propanoate under basic conditions to form the final product. Common bases used in this step include potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for the development of antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with biological targets, primarily enzymes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This inhibition can disrupt essential biochemical pathways in microorganisms, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[(2,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
- Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(3-methylphenyl)propanoate
- Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-ethylphenyl)propanoate
Uniqueness
Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both 2,5-dimethoxyphenyl and 4-methylphenyl groups enhances its potential for diverse applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S/c1-5-27-20(22)13-17(15-8-6-14(2)7-9-15)21-28(23,24)19-12-16(25-3)10-11-18(19)26-4/h6-12,17,21H,5,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHQONPZDJREDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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